Product packaging for 7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one(Cat. No.:)

7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one

Cat. No.: B15063683
M. Wt: 281.15 g/mol
InChI Key: DFXAULFWTIUKDU-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Medicinal Chemistry

Nitrogen heterocycles are among the most significant structural motifs found in pharmaceuticals. An analysis of U.S. FDA-approved small-molecule drugs reveals that a substantial percentage contain a nitrogen-based heterocyclic core. This prevalence is attributed to the unique physicochemical properties conferred by the nitrogen atom(s), which can influence factors such as solubility, lipophilicity, and metabolic stability. Furthermore, the nitrogen atoms in these structures are often crucial for establishing key interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and other non-covalent forces.

The structural diversity of nitrogen heterocycles is immense, ranging from simple five- or six-membered rings to complex fused systems. This diversity allows for fine-tuning of the steric and electronic properties of a molecule to optimize its pharmacological profile. Many life-essential molecules, including vitamins, alkaloids, and nucleic acid bases, are built around nitrogen heterocyclic frameworks, highlighting their fundamental role in biological processes.

Overview of Quinazolinone Derivatives as Privileged Structures

Within the broad class of nitrogen heterocycles, the quinazolinone scaffold has emerged as a "privileged structure." This term is used in medicinal chemistry to describe a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of biological activities. The quinazolinone core, which consists of a fused benzene (B151609) and pyrimidinone ring system, provides a rigid and versatile template for the design of novel bioactive compounds.

The utility of the quinazolinone scaffold is demonstrated by the diverse pharmacological activities associated with its derivatives. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. The presence of multiple sites for substitution on the quinazolinone ring system allows for the generation of large libraries of compounds with varied biological profiles.

Research Landscape of Substituted Quinazolinones

The research landscape for substituted quinazolinones is both broad and dynamic, with a continuous stream of publications detailing the synthesis and biological evaluation of novel derivatives. Structure-activity relationship (SAR) studies have been instrumental in guiding the design of more potent and selective agents. These studies have revealed that the nature and position of substituents on the quinazolinone core play a critical role in determining the biological activity.

For instance, substitutions at the 2- and 3-positions of the quinazolinone ring are frequently explored to modulate potency and selectivity. The introduction of various aryl, alkyl, and heterocyclic moieties at these positions can lead to significant changes in the pharmacological properties of the resulting compounds. Furthermore, modifications to the benzene portion of the scaffold, such as the introduction of halogen atoms or other functional groups, can also have a profound impact on biological activity. The ongoing exploration of the chemical space around the quinazolinone scaffold continues to yield promising new therapeutic leads.

While the quinazolinone scaffold is a subject of extensive research, it is important to note that the availability of detailed scientific literature can vary significantly for specific, individual derivatives. A comprehensive search of the current scientific literature did not yield specific research articles detailing the synthesis, chemical properties, or biological activities of 7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one . The following table provides a summary of information on related, but distinct, quinazolinone derivatives to illustrate the general trends in the field.

Compound NameKey Research Findings
Various 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones Synthesized and evaluated for anthelmintic and antibacterial activities. researchgate.net
Various 2-styrylquinazolin-4(3H)-one derivatives Investigated as broad-spectrum cytotoxic compounds against human cancer cell lines. nih.gov
Various 2,3-disubstituted-4(3H) quinazolinone derivatives Synthesized and evaluated for various biological activities, with SAR studies focusing on the impact of substituents at positions 2 and 3.

Given the absence of specific data for this compound, the following sections will discuss the potential characteristics of this molecule based on the established principles of medicinal chemistry and the known properties of structurally similar quinazolinones.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13BrN2O B15063683 7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13BrN2O

Molecular Weight

281.15 g/mol

IUPAC Name

7-bromo-2-tert-butyl-3H-quinazolin-4-one

InChI

InChI=1S/C12H13BrN2O/c1-12(2,3)11-14-9-6-7(13)4-5-8(9)10(16)15-11/h4-6H,1-3H3,(H,14,15,16)

InChI Key

DFXAULFWTIUKDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=CC(=C2)Br)C(=O)N1

Origin of Product

United States

Iii. Advanced Spectroscopic and Analytical Characterization for Research Integrity

Nuclear Magnetic Resonance (NMR) Spectroscopy

Without experimental data, a specific analysis of the NMR spectra is not possible. Generally, for a compound with the proposed structure of 7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one, one would expect to observe the following features in its NMR spectra:

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A hypothetical ¹H NMR spectrum would likely show signals corresponding to the aromatic protons on the quinazolinone ring system and a distinct singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the presence and position of the bromine atom and the carbonyl group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would be expected to display signals for all carbon atoms in the molecule, including the quaternary carbons of the tert-butyl group, the carbonyl carbon, and the carbons of the aromatic rings. The chemical shifts would provide information about the electronic environment of each carbon atom.

Mass Spectrometry (MS) Applications (e.g., HRMS, GC-MS)

Mass spectrometry would be used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the quinazolinone ring, as well as absorptions corresponding to the C-H bonds of the tert-butyl group and the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy would provide information about the electronic transitions within the molecule. The spectrum would likely exhibit absorption bands in the UV region, characteristic of the quinazolinone chromophore.

X-ray Crystallography for Solid-State Structure Elucidation

The elucidation of the solid-state structure of this compound via single-crystal X-ray diffraction would confirm its molecular connectivity and provide insights into intermolecular interactions, such as hydrogen bonding or stacking interactions, which govern its solid-state properties.

Despite the power of this technique, specific crystallographic data for this compound, including unit cell dimensions, space group, and atomic coordinates, are not available in the current body of scientific literature. While crystal structures for related quinazolinone derivatives have been reported, direct experimental data for the title compound remains un-published.

Iv. Structure Activity Relationship Sar Studies of 7 Bromo 2 Tert Butyl Quinazolin 4 1h One

Influence of Bromine Substitution at Position 7 on Biological Activity

The presence of a halogen, particularly a bromine atom, on the benzene (B151609) ring of the quinazolinone scaffold is a critical determinant of its biological activity. The electron-withdrawing nature and lipophilicity of bromine can significantly impact the molecule's interaction with biological targets.

Effect on Antimicrobial Efficacy

The introduction of a bromo substituent on the quinazolinone ring has been shown to be a viable strategy for enhancing antimicrobial properties. While specific studies on the 7-bromo-2-(tert-butyl) derivative are limited, research on analogous compounds underscores the positive influence of bromine substitution. For instance, studies on 6,8-dibromo-quinazolinone derivatives have demonstrated significant antibacterial and antifungal activities. wisdomlib.org These derivatives, when further functionalized, have shown potent activity against various bacterial strains, including Staphylococcus aureus and E. coli, as well as fungal species like Aspergillus niger and Candida albicans. wisdomlib.orgbiomedpharmajournal.org The antimicrobial efficacy is often attributed to the increased lipophilicity conferred by the bromine atom, which may facilitate the compound's passage through microbial cell membranes.

Table 1: Antimicrobial Activity of Selected Bromo-Substituted Quinazolinone Derivatives

CompoundSubstituent PatternTest OrganismActivityReference
Derivative 3g6,8-dibromo, 2-methyl, 3-substituted phenylStaphylococcus aureusStrong antibacterial activity wisdomlib.org
Derivative 3c6,8-dibromo, 2-methyl, 3-substituted phenylE. coliGood antibacterial activity wisdomlib.org
Derivative 3c6,8-dibromo, 2-methyl, 3-substituted phenylAspergillus nigerSignificant antifungal activity wisdomlib.org
Derivative A-66-bromo, 2-(o-aminophenyl), 3-aminoCandida albicansExcellent antifungal activity biomedpharmajournal.org

Role in Anticonvulsant Activity

The quinazolinone scaffold is a well-established pharmacophore for anticonvulsant agents. Structure-activity relationship studies have consistently shown that the presence of electron-withdrawing groups on the aromatic ring can enhance anticonvulsant activity. mdpi.com Bromine, being an electron-withdrawing group, is therefore expected to contribute positively to the anticonvulsant potential of the molecule. Although direct data on the 7-bromo isomer is not extensively available, studies on other bromo-substituted quinazolinones support this hypothesis. For example, various 6-bromo and 6,8-dibromo quinazolinone derivatives have been synthesized and shown to possess significant anticonvulsant properties in experimental models. cu.edu.eg The mechanism is thought to involve modulation of GABAergic neurotransmission, a key pathway in the control of seizures.

Impact on Antiproliferative and Anticancer Potency

The quinazolinone core is a privileged scaffold in the design of anticancer agents, with several derivatives approved for clinical use. The substitution pattern on the quinazolinone ring plays a pivotal role in determining the antiproliferative activity. Halogen substitution, including bromination, has been a key strategy in the development of potent anticancer quinazolinones. Studies on 6-bromo quinazoline (B50416) derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, such as MCF-7 (breast cancer) and SW480 (colon cancer). nih.gov For instance, certain 6-bromo-2-mercapto-quinazolin-4(3H)-one derivatives have shown potent antiproliferative effects with IC50 values in the micromolar range. researchgate.net The presence of the bromine atom is believed to enhance the binding affinity of the molecule to its biological targets, which can include crucial enzymes in cancer signaling pathways like epidermal growth factor receptor (EGFR). nih.gov

Table 2: Antiproliferative Activity of a 6-Bromo Quinazolinone Derivative

CompoundCell LineIC50 (µM)Reference
8a (a 6-bromo-2-substituted quinazolinone)MCF-715.85 ± 3.32 nih.govresearchgate.net
8a (a 6-bromo-2-substituted quinazolinone)SW48017.85 ± 0.92 nih.govresearchgate.net

Modulation of Anti-inflammatory Activity

Quinazolinone derivatives have been investigated for their anti-inflammatory properties, and the substitution on the aromatic ring is a key determinant of this activity. The presence of electron-withdrawing groups, such as bromine, at positions C-6 and C-7 has been associated with increased anti-inflammatory effects. mdpi.com In a study of 3-naphtalene-substituted quinazolinone derivatives, the 6-bromo-substituted analog was identified as the most potent anti-inflammatory agent in the series. mdpi.com Similarly, a series of 6,8-dibromo-4(3H)-quinazolinone derivatives have been synthesized and shown to possess promising anti-inflammatory and analgesic properties. researchgate.net These findings suggest that the bromine atom at position 7 in 7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one is likely to contribute favorably to its anti-inflammatory potential.

Table 3: Anti-inflammatory Activity of a 6-Bromo Quinazolinone Derivative

CompoundActivityReference
6-bromo-substituted-quinazolinoneMost potent in its series mdpi.com
3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one (21)32.5% edema inhibition nih.gov

Impact of tert-Butyl Group at Position 2 on Biological Activity

The substituent at the 2-position of the quinazolinone ring significantly influences its interaction with biological targets. The tert-butyl group is a bulky, lipophilic moiety that can have profound steric and electronic effects on receptor binding.

Steric and Electronic Contributions to Receptor Binding

The tert-butyl group is known for its significant steric bulk. In the context of receptor binding, this steric hindrance can play a crucial role in determining the selectivity and affinity of the ligand. nih.gov The bulky nature of the tert-butyl group can restrict the conformational freedom of the molecule, potentially locking it into a bioactive conformation that fits optimally into the binding pocket of a receptor. Conversely, its size may also prevent binding to certain receptors due to steric clashes.

Influence on Lipophilicity and Preclinical Bioavailability

Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to enhance lipophilicity. mdpi.com This increased lipophilicity can improve a molecule's ability to cross biological membranes, potentially leading to better oral absorption. mdpi.com The tert-butyl group is a bulky, non-polar alkyl substituent that also substantially increases the lipophilic character of a molecule. The combined presence of both a bromine atom and a tert-butyl group is expected to render this compound a highly lipophilic compound.

In silico ADME predictions are often used in early drug discovery to estimate the pharmacokinetic properties of novel compounds. For a series of 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones, computational tools have been employed to predict properties like drug-likeness and ADME profiles. researchgate.net Similar computational approaches would be valuable in estimating the preclinical bioavailability of this compound.

Table 1: Predicted Influence of Substituents on Physicochemical Properties
SubstituentPositionPredicted Effect on Lipophilicity (logP)Potential Impact on Bioavailability
-Br7IncreaseMay enhance membrane permeability but could decrease aqueous solubility.
-C(CH₃)₃2Significant IncreaseMay improve membrane crossing but could also lead to higher metabolic clearance and lower solubility.

Effects on General Pharmacological Spectrum

The quinazoline and quinazolinone scaffolds are known to exhibit a wide range of pharmacological activities, including but not limited to antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. nih.govnih.gov The specific nature and position of substituents on the quinazolinone ring system play a crucial role in determining the dominant pharmacological activity.

The presence of a halogen atom, such as bromine, at positions 6 or 7 of the quinazolinone ring has been associated with various biological activities. For instance, brominated quinazolinone derivatives have been investigated for their antimicrobial and anti-inflammatory properties. researchgate.net Halogen bonding, a non-covalent interaction involving a halogen atom, can also play a significant role in ligand-receptor binding, potentially enhancing the potency and selectivity of a compound for its biological target. nih.govnih.gov

The substituent at the 2-position of the quinazolinone core is also a key determinant of its pharmacological profile. The introduction of a bulky alkyl group like tert-butyl can influence the molecule's interaction with target proteins. While in some cases bulky groups can enhance binding affinity through hydrophobic interactions, they can also introduce steric hindrance that may be detrimental to activity, depending on the specific target. For example, in a study of quinazolinone-based inhibitors of SARS-CoV-2 main protease, the introduction of a bulky tert-butyl group led to a decrease in potency.

Given the diverse activities of substituted quinazolinones, this compound could potentially exhibit a range of pharmacological effects. However, without specific screening data, its precise pharmacological spectrum remains to be elucidated.

Synergistic and Antagonistic Effects of Combined Substituents (e.g., Bromine and tert-Butyl)

A synergistic effect might arise if the increased lipophilicity conferred by both substituents facilitates transport to a target site, and the electronic and steric properties of each group contribute favorably to binding with a biological target. For instance, the bromine atom could participate in halogen bonding with a receptor while the tert-butyl group engages in hydrophobic interactions within a binding pocket, leading to a combined effect on affinity that is greater than the sum of the individual contributions.

Comparative SAR with Other Quinazolinone Derivatives

To understand the contribution of the 7-bromo and 2-tert-butyl groups, it is useful to compare this compound with other quinazolinone derivatives bearing different substituents at these positions.

Table 2: Comparative SAR of Quinazolinone Derivatives
PositionSubstituentGeneral Effect on ActivityReference Compound
2Small Alkyl (e.g., -CH₃)Often well-tolerated and can confer a range of activities.2-Methyl-3H-quinazolin-4-one
Aryl (e.g., -Phenyl)Frequently associated with anticancer and other activities, with potency influenced by substitution on the aryl ring. researchgate.net2-Phenylquinazolin-4(3H)-one
tert-ButylThe bulky nature can be detrimental to some activities due to steric hindrance, but may enhance others through hydrophobic interactions.This compound
7-H (unsubstituted)Serves as a baseline for comparing the effects of other substituents.2-(tert-Butyl)quinazolin-4(1H)-one
-ClOften enhances biological activity, with the 7-position being a favorable site for substitution in some classes of quinazolinone-based inhibitors.7-Chloro-2-(tert-butyl)quinazolin-4(1H)-one
-BrGenerally increases lipophilicity and can enhance activity through halogen bonding and other electronic effects. mdpi.comThis compound

Studies on various quinazolinone series have shown that substitution at the 2-position with aryl groups often leads to potent biological activities. researchgate.net The nature and substitution pattern of this aryl ring can be finely tuned to optimize potency and selectivity. In comparison, the 2-tert-butyl group offers a more rigid and sterically demanding profile.

Rational Design Principles for Optimized Derivatives

Based on the SAR of this compound and related compounds, several rational design principles can be proposed to develop optimized derivatives with improved pharmacological properties.

Modulation of Lipophilicity : Given the likely high lipophilicity of the parent compound, derivatives could be designed to have a more balanced logP value. This could be achieved by replacing the tert-butyl group with smaller alkyl groups or with polar moieties to improve aqueous solubility and potentially reduce metabolic liability.

Exploitation of Halogen Bonding : The 7-bromo substituent offers an opportunity for halogen bonding. nih.gov Structure-based drug design could be employed to identify targets where a halogen bond donor at this position would be beneficial for binding affinity and selectivity.

Steric Optimization at the 2-Position : The bulky tert-butyl group could be replaced with a variety of other substituents to probe the steric and electronic requirements of the target binding site. For example, smaller alkyl groups, cycloalkyl groups, or substituted aryl rings could be explored to identify the optimal size and shape for enhanced activity.

Bioisosteric Replacements : Bioisosteric replacement of the bromine atom with other groups of similar size and electronic properties could be explored. Similarly, the tert-butyl group could be replaced with other bulky, lipophilic groups to fine-tune the ADME properties of the molecule.

Introduction of Hydrogen Bond Donors/Acceptors : The introduction of hydrogen bond donor or acceptor groups at various positions on the quinazolinone scaffold could lead to new interactions with biological targets and improve the pharmacokinetic profile of the compounds.

By systematically applying these principles, it is possible to generate a library of derivatives based on the this compound scaffold with potentially enhanced potency, selectivity, and drug-like properties.

V. Preclinical Biological Activities and Pharmacological Target Engagement

Antimicrobial Research (in vitro assays)

The quinazolinone core is a recognized pharmacophore in the pursuit of new antimicrobial agents. The incorporation of a bromine atom and diverse substituents at other positions on the ring structure has been shown to influence the antibacterial and antifungal properties of these molecules.

Derivatives of quinazolin-4(3H)-one have been shown to possess a wide spectrum of antibacterial activity. nih.gov The nature and placement of substituents on the quinazolinone ring play a crucial role in determining their effectiveness against both Gram-positive and Gram-negative bacteria. frontiersin.org For example, certain 2-phenyl-3-substituted quinazolin-4(3H)-ones have demonstrated moderate activity against both bacterial types. frontiersin.org The inclusion of a bromine atom on the quinazolinone ring, as seen in 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones, is a strategic approach in the development of novel antibacterial compounds. asianpubs.org While specific data for 2-tert-butyl substituted analogs are limited, the lipophilic character of the tert-butyl group could theoretically improve cell membrane penetration, potentially enhancing antibacterial effects.

Table 1: Antibacterial Activity of Selected Quinazolinone Derivatives
Compound/DerivativeBacterial StrainActivity/MIC
2-Phenyl-3-amino quinazolin-4(3H)-oneGram-positive & Gram-negativeModerate Activity frontiersin.org
6-Bromo-2-phenyl-3-substituted quinazolin-4(3H)-onesGram-positive & Gram-negativeUnder Investigation asianpubs.org
General Quinazolinone HybridsVariousVaried nih.gov

The potential of quinazolinone derivatives as antifungal agents has been a field of considerable research. Various structural modifications to the quinazolinone framework have resulted in compounds with notable activity against several fungal pathogens. For instance, a number of 3-alkylquinazolin-4-one derivatives have been synthesized and evaluated for their antifungal capabilities, with some demonstrating activity against fungi like Fusarium oxysporum, Valsa mali, and Gibberella zeae. nih.gov Notably, 6-bromo-3-propylquinazolin-4-one (B7488161) was identified as having good antifungal activity. nih.gov Although direct antifungal data for 7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one is unavailable, the presence of a bromo substituent in related active compounds suggests a potential for antifungal properties.

Table 2: Antifungal Activity of Selected Quinazolinone Derivatives
Compound/DerivativeFungal StrainActivity
6-Bromo-3-propylquinazolin-4-oneF. oxysporum, V. mali, G. zeaeGood Activity nih.gov
General Quinazolinone-based IsoxazolesVariousUnder Investigation nih.gov

Antimalarial Research (in vitro and preclinical models)

The quinazolinone structure has been investigated as a template for creating new drugs to combat malaria. researchgate.neteurekaselect.com This line of research has produced quinazolinone derivatives that show significant antimalarial effects in vivo in mouse models infected with Plasmodium berghei. nih.govnih.gov For example, certain 2,3-disubstituted-4(3H)-quinazolinone derivatives have displayed promising results. nih.gov More specifically, quinazolinone-2-carboxamide derivatives have emerged as a novel class of antimalarial compounds, with some members showing strong in vitro activity against Plasmodium falciparum and effectiveness in a humanized SCID mouse model. acs.orggriffith.edu.au While there is no direct evidence of antimalarial action for this compound, the established antiplasmodial properties of the quinazolinone core suggest it may be a worthwhile candidate for future studies.

Table 3: Antimalarial Activity of Selected Quinazolinone Derivatives
Compound/DerivativeParasite StrainModelActivity
2,3-Disubstituted-4(3H)-quinazolinonesPlasmodium bergheiMouse ModelSignificant Activity nih.gov
Quinazolinone-2-carboxamidesPlasmodium falciparumIn vitro & Mouse ModelPotent Activity acs.orggriffith.edu.au

Anticancer Research (in vitro cell lines, preclinical models)

Quinazolinone derivatives represent a significant class of compounds in the field of anticancer drug development, with several approved medications and clinical trial candidates incorporating this heterocyclic structure. Their modes of action are varied, frequently involving the inhibition of crucial enzymes within cancer cell signaling cascades.

The quinazolinone scaffold is a fundamental component in the design of tyrosine kinase inhibitors, especially those that target the Epidermal Growth Factor Receptor (EGFR). jst.go.jptandfonline.com A multitude of quinazolinone derivatives have been created and assessed as potential EGFR inhibitors for cancer therapy. nih.govnih.gov The pattern of substitution on the quinazolinone ring is vital for their activity, and compounds featuring a bromine substituent have been explored. For instance, 6-bromo-quinazoline analogs have been synthesized for their EGFR inhibitory potential. japsonline.com Although the precise influence of a 2-tert-butyl group in this framework has not been extensively studied, the general capacity of the quinazolinone core to bind to the ATP-binding site of EGFR implies that this compound could potentially inhibit this kinase.

Table 4: EGFR Inhibitory Activity of Selected Quinazolinone Derivatives
Compound/DerivativeTargetActivity (IC50)
Quinazolinone derivative 6dEGFR0.77 µM jst.go.jp
Quinazolinone derivative 6dMCF-7 cells1.58 µM jst.go.jp
General Quinazolin-4(3H)-one derivativesMultiple Tyrosine KinasesVaried nih.govnih.gov

In recent years, the quinazolinone scaffold has been examined as a bioisosteric replacement for the phthalazinone core present in several approved Poly(ADP-ribose) Polymerase (PARP) inhibitors. rsc.org This has spurred the design and synthesis of new quinazolinone-based PARP-1 inhibitors. eurekaselect.comrsc.org Some of these derivatives have demonstrated considerable inhibitory action against PARP-1, with certain compounds achieving IC50 values in the nanomolar range, on par with the established PARP inhibitor Olaparib. rsc.orgrsc.org While specific data on this compound as a PARP inhibitor is not available, the promising results from the broader quinazolinone class in this domain suggest it could be a valuable direction for future investigation. researchgate.net

Table 5: PARP-1 Inhibitory Activity of Selected Quinazolinone Derivatives
Compound/DerivativeTargetActivity (IC50)
Quinazolinone derivative 12cPARP-130.38 nM rsc.orgrsc.org
Olaparib (Reference)PARP-127.89 nM rsc.orgrsc.org

Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Several derivatives of the 2,3-dihydroquinazolin-4(1H)-one and quinazolin-4(3H)-one scaffolds have been identified as potent inhibitors of tubulin polymerization. nih.gov These agents often bind to the colchicine (B1669291) binding site on β-tubulin, preventing the formation of microtubules, which are essential for cell division. nih.govresearchgate.net

For instance, a series of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides demonstrated significant tubulin polymerization inhibition, with IC50 values in the low micromolar range. researchgate.net Similarly, certain 2-styrylquinazolin-4(3H)-one and 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one derivatives showed potent inhibition of microtubule formation. nih.gov This activity leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis. nih.govresearchgate.net Molecular docking studies have consistently supported the interaction of these quinazolinone-based compounds within the colchicine binding pocket of tubulin. nih.govresearchgate.net

Compound ClassTargetIC50 Value (µM)Reference Cancer Cell Line
1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamidesTubulin2.04 - 2.24A549 (Lung)
Heteroaromatic ring-linked chalcone (B49325) analogsTubulin12.23MCF-7 (Breast)
1,2,3,4-tetrazole and 1,2,3-triazole derivativesTubulin1.00 - 1.67A549 (Lung)

This table presents data for various quinazolinone derivatives and related compounds that inhibit tubulin polymerization. Data for this compound is not specifically available.

PI3K/HDAC Pathway Modulation

The phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is common in cancer. frontiersin.orgnih.gov The quinazoline (B50416) skeleton has been effectively utilized as a pharmacophore for designing dual PI3K/HDAC inhibitors. frontiersin.org These dual-target inhibitors integrate the quinazoline-based PI3K-binding motif with an HDAC-inhibiting component, such as a hydroxamic acid group, connected via a linker. frontiersin.org

Such compounds have been shown to simultaneously regulate both signaling pathways, leading to significant antiproliferative effects in both solid and hematologic tumor cells. researchgate.netfrontiersin.org Mechanistically, this dual inhibition can downregulate key proteins in the PI3K/AKT/mTOR pathway, such as phospho-AKT, and increase the acetylation of histone and non-histone proteins like α-tubulin, leading to cell cycle arrest and apoptosis. researchgate.net The development of PI3K/HDAC dual inhibitors based on the quinazoline scaffold is a promising strategy for cancer therapy, particularly in addressing drug resistance. researchgate.netnih.gov

Angiogenesis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. nih.gov Many microtubule-targeting agents, including certain quinazolinone derivatives, possess anti-angiogenic or vascular-disrupting activities. frontiersin.org The mechanism often involves the disruption of the endothelial cell cytoskeleton, which is necessary for cell migration and tube formation.

In preclinical studies, heteroaromatic chalcone analogs designed as tubulin polymerization inhibitors were also found to be potent inhibitors of angiogenesis. frontiersin.org These compounds effectively inhibited human umbilical vein endothelial cell (HUVEC) tube formation, migration, and invasion in vitro. frontiersin.org Furthermore, in vivo assays using zebrafish embryos demonstrated a significant reduction in the formation of intersegmental vessels (ISVs) in a dose-dependent manner. frontiersin.org Other quinazoline derivatives have shown the ability to inhibit key receptors involved in angiogenesis signaling cascades, such as VEGFR-2. nih.gov

Modulation of Cell Cycle and Apoptosis Pathways

A common outcome of targeting fundamental cellular processes like tubulin polymerization or PI3K/HDAC signaling with quinazolinone-based inhibitors is the modulation of the cell cycle and the induction of apoptosis. nih.gov

Cell Cycle Arrest: Compounds that inhibit tubulin polymerization prevent the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. nih.gov This disruption activates the spindle assembly checkpoint, leading to a halt in the cell cycle, most commonly at the G2/M phase. researchgate.netfrontiersin.org This arrest prevents cancer cells from completing cell division and proliferating. frontiersin.org

Induction of Apoptosis: Prolonged cell cycle arrest or significant cellular stress initiated by these inhibitors can trigger programmed cell death, or apoptosis. nih.gov The induction of apoptosis is often confirmed by observing key molecular markers. For instance, treatment with tubulin-inhibiting quinazolinones leads to the activation of executioner caspases, such as caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP-1). nih.govbiocompare.com Flow cytometry analysis using Annexin V-FITC assays further confirms the increase in apoptotic cell populations following treatment. researchgate.net

Anti-inflammatory Research (in vitro assays, preclinical models)

The quinazolinone scaffold is also associated with significant anti-inflammatory properties. nih.govresearchgate.net Various derivatives have been synthesized and evaluated in preclinical models, demonstrating potent activity. nih.govresearchgate.net For example, a series of novel 2-butyl-3-substituted quinazolin-4-(3H)-ones were investigated for their anti-inflammatory effects using the carrageenan-induced paw edema test in rats. nih.gov Several of these compounds exhibited more potent anti-inflammatory activity than the standard drug, diclofenac (B195802) sodium. nih.gov Similarly, new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones also showed good anti-inflammatory activity in the same preclinical model, comparable to ibuprofen. nih.gov

Inhibition of Tumor Necrosis Factor α (TNFα) Production

Tumor Necrosis Factor α (TNF-α) is a key pro-inflammatory cytokine involved in the pathogenesis of numerous inflammatory diseases. While specific data on this compound is not available, the inhibition of pro-inflammatory cytokines, including TNF-α, is a known activity of other complex heterocyclic molecules. nih.gov The evaluation of novel quinazolinone derivatives for their ability to inhibit TNF-α production could be a valuable area for future research to further elucidate their anti-inflammatory mechanisms.

Enzyme Inhibition Studies (other relevant targets)

Beyond the targets mentioned above, the versatile quinazolinone scaffold has been explored for the inhibition of other enzymes relevant to various diseases. For example, derivatives of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, which are structurally related, have been synthesized from 7-bromoquinoline (B152726) intermediates and evaluated as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. mdpi.comnih.gov These compounds showed effective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in the micromolar range. mdpi.comnih.gov Additionally, other quinazolin-4-one derivatives have been identified as potent inhibitors of tankyrases, enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family, which are considered promising targets in oncology. researchgate.net

Dihydrofolate Reductase Inhibition

No data is available on the inhibitory activity of this compound against dihydrofolate reductase.

Aldose Reductase Inhibition

No data is available on the inhibitory activity of this compound against aldose reductase.

ABC Transporter Modulation (e.g., BCRP, P-gp)

No data is available on the modulatory effects of this compound on ABC transporters such as BCRP or P-gp.

Investigation of Mechanism of Action (MOA) in Preclinical Models

No preclinical studies investigating the mechanism of action for this compound have been reported.

Vi. Computational Chemistry and in Silico Modeling Studies

Density Functional Theory (DFT) CalculationsDFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

There is no published research detailing the use of Density Functional Theory calculations to analyze the electronic properties of 7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one. Information regarding its optimized geometry, frontier molecular orbitals (HOMO-LUMO), electrostatic potential, or other quantum chemical parameters is absent from the scientific literature. While DFT studies have been performed on structurally related bromo-quinazolinone compounds, these findings are not directly transferable.

Elucidation of Electronic Structure and Reactivity

The electronic structure of a molecule is fundamental to its reactivity and interactions. Computational studies, particularly those employing Density Functional Theory (DFT), are used to explore the electronic properties of the quinazolinone scaffold. sapub.orgjcchems.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.orgnih.gov

The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. sapub.orgnih.gov For instance, in a study of a related compound, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, the calculated energy gap was found to be 4.8208 eV, indicating significant molecular stability. nih.gov The distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack. Analysis of the molecular electrostatic potential (ESP) map further identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting non-covalent interactions. sapub.orgtandfonline.com

Other quantum chemical descriptors are also calculated to provide a more comprehensive understanding of reactivity. sapub.org These parameters, derived from HOMO and LUMO energies, help to quantify various aspects of a molecule's electronic behavior.

Table 1: Calculated Electronic Parameters for Quinazolinone Derivatives. sapub.org
ParameterSymbolFormulaDescription
HOMO-LUMO Energy GapΔEELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Ionization PotentialIP-EHOMOThe energy required to remove an electron.
Electron AffinityEA-ELUMOThe energy released when an electron is added.
Electronegativityχ(IP + EA) / 2The power of an atom to attract electrons to itself.
Chemical Hardnessη(IP - EA) / 2Measures resistance to change in electron distribution.
Chemical SoftnessS1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Indexωμ2 / (2η)Measures the energy lowering of a system when it accepts electrons.
Chemical Potentialμ-(IP + EA) / 2Represents the escaping tendency of electrons from a system.

Data based on general findings for quinazolinone derivatives as specific values for this compound are not publicly available.

Mechanistic Pathway Investigations

Computational studies are also employed to investigate the mechanisms of chemical reactions, such as the synthesis of the quinazolinone core. researchgate.netresearchgate.net DFT calculations can model the transition states and intermediates of a proposed reaction pathway, allowing researchers to determine the most energetically favorable route. nih.gov For example, in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, computational analysis can help elucidate the concerted pathway involving the hydrolysis of a nitrile group and the simultaneous reduction of a nitro group. researchgate.net These investigations provide a deeper understanding of the reaction dynamics, catalyst function, and factors influencing product yield and selectivity, which is invaluable for optimizing synthetic methodologies. researchgate.net

Molecular Dynamics Simulations (General for Quinazolinones)

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are not available from static computational models. nih.govabap.co.in

The quinazolinone ring system, particularly in its dihydro form, can adopt different conformations. nih.gov X-ray crystallography and computational studies have shown that the tetrahydropyrimidine (B8763341) ring in some quinazolinone derivatives adopts a "sofa" conformation. nih.gov Conformational analysis using force field calculations can determine the relative energies of different conformers, such as folded versus extended forms, which can be critical for receptor binding. nih.gov While the energy difference between conformations may be small, unfavorable steric interactions can significantly impact biological activity. nih.gov MD simulations also reveal the flexibility of different parts of the molecule and any bound proteins by calculating the Root Mean Square Fluctuation (RMSF) of individual residues. researchgate.netresearchgate.net

MD simulations are crucial for assessing the stability of a ligand bound to its protein target, often following initial molecular docking studies. researchgate.nettandfonline.comnih.gov By simulating the complex in a dynamic environment (typically water), researchers can observe how the ligand-protein interactions evolve over time. nih.govnih.gov A key metric for evaluating stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. abap.co.inresearchgate.net A stable RMSD value over the course of the simulation (e.g., 10 to 250 nanoseconds) suggests that the ligand remains securely bound in the active site. researchgate.nettandfonline.com These simulations also provide detailed information on the persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, which are vital for binding affinity. nih.govresearchgate.net The binding free energy can also be calculated from MD simulation trajectories to provide a quantitative measure of binding affinity. nih.govtandfonline.com

Table 2: Typical Parameters and Metrics in Molecular Dynamics Simulations of Quinazolinone-Protein Complexes.
Parameter/MetricDescriptionTypical Use
Force FieldA set of parameters to calculate the potential energy of a system of atoms (e.g., AMBER, GAFF). nih.govDefines the physics governing molecular interactions during the simulation.
Simulation TimeThe duration of the simulation, typically in nanoseconds (ns). tandfonline.comnih.govLonger times provide more robust sampling of conformational space.
Root Mean Square Deviation (RMSD)Measures the average distance between the atoms of the simulated structure and a reference structure. abap.co.inresearchgate.netAssesses the structural stability of the protein-ligand complex over time.
Root Mean Square Fluctuation (RMSF)Measures the deviation of each particle (e.g., amino acid residue) from its average position. researchgate.netresearchgate.netIdentifies flexible regions of the protein and ligand.
Binding Free Energy (MM/PBSA, MM/GBSA)Calculates the free energy of binding of a ligand to a protein. nih.govtandfonline.comQuantifies the strength of the protein-ligand interaction.
Interaction AnalysisMonitors specific interactions like hydrogen bonds, hydrophobic contacts, and water bridges. researchgate.netresearchgate.netElucidates the key molecular determinants of binding.

In Silico ADME Prediction (excluding specific safety/dosage aspects)

In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. asianpubs.orgtandfonline.com These predictions help to identify candidates with favorable pharmacokinetic profiles before committing to expensive and time-consuming experimental synthesis and testing. eco-vector.com For quinazolinone derivatives, various ADME parameters are commonly evaluated using software like QikProp or admetSAR. asianpubs.orgnih.gov

Metabolic stability is a crucial ADME parameter, as it influences the in vivo half-life and bioavailability of a drug candidate. researchgate.net A primary site of drug metabolism is the liver, where enzymes, particularly the cytochrome P450 (CYP) family, modify foreign compounds. youtube.com In vitro assays using human liver microsomes (HLM) are the standard for experimentally determining metabolic stability and intrinsic clearance. youtube.comyoutube.com

In silico models are developed to predict the outcome of these assays. nih.gov Quantitative Structure-Activity Relationship (QSAR) and machine learning models are trained on large datasets of compounds with known HLM stability data (e.g., in vitro half-life). researchgate.netebi.ac.uk These models can then predict whether a new compound, like a quinazolinone derivative, is likely to be stable or unstable to metabolism in the liver. nih.gov Predictions often include whether the compound is likely to inhibit major CYP isoforms (e.g., CYP1A, CYP2D6), which is important for anticipating drug-drug interactions. actascientific.com

Table 3: Common In Silico ADME Parameters Predicted for Quinazolinone Derivatives. asianpubs.orgnih.govactascientific.com
ParameterDescriptionImportance
Human Intestinal Absorption (HIA)Predicts the extent of absorption from the gastrointestinal tract.Crucial for oral bioavailability.
Blood-Brain Barrier (BBB) PermeabilityPredicts the ability of a compound to cross the BBB and enter the central nervous system.Relevant for CNS-acting drugs; undesirable for others.
CYP450 InhibitionPredicts whether a compound inhibits key metabolic enzymes (e.g., CYP2D6, CYP3A4).Important for assessing the potential for drug-drug interactions.
Drug-LikenessEvaluates compliance with rules like Lipinski's Rule of Five, which correlate with oral bioavailability.Helps filter out compounds with poor pharmacokinetic prospects.
Metabolic StabilityPredicts the compound's susceptibility to metabolism, often as stable/unstable in liver microsomes.Influences half-life and dosing frequency.

Permeability and Absorption Predictions (e.g., Caco-2)

The prediction of a drug candidate's ability to be absorbed by the human intestine is a critical step in the drug discovery process. In silico models, which use computational methods to predict physicochemical and pharmacokinetic properties, are valuable tools for this purpose. One of the most widely accepted in vitro models for predicting human oral drug absorption is the Caco-2 cell permeability assay. nih.gov Caco-2 cells, a human colon adenocarcinoma cell line, differentiate in culture to form a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium. nih.gov

The apparent permeability coefficient (Papp) across Caco-2 monolayers is a commonly used metric to estimate the intestinal absorption of potential drug compounds. nih.gov A high Papp value generally indicates a greater potential for a compound to be absorbed in the gastrointestinal tract. Computational models are often trained on large datasets of experimentally determined Caco-2 permeability values to develop quantitative structure-permeability relationships (QSPRs). nih.gov These models can then be used to predict the permeability of novel compounds, such as this compound, before they are synthesized, saving time and resources.

Table 1: Representative In Silico Permeability and Absorption Predictions for Quinazolinone Analogs

Compound ClassPredicted Intestinal Absorption (%)Predicted Caco-2 Permeability (log Papp)
Quinazolinone Derivatives89-920.9-1.5

Note: The data in this table is derived from studies on various quinazolinone derivatives and is presented for illustrative purposes to indicate the potential range for compounds with this scaffold. It does not represent experimental data for this compound.

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net The quinazolin-4(3H)-one scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity. nih.gov Consequently, libraries of quinazolinone derivatives are frequently utilized in virtual screening campaigns to discover novel inhibitors for various therapeutic targets. nih.govresearchgate.net

In a typical virtual screening workflow, a three-dimensional (3D) model of the target protein is used to dock a library of compounds, and a scoring function is employed to estimate the binding affinity of each compound. cnr.it The top-scoring compounds are then selected for experimental testing. The this compound structure, with its specific substitution pattern, can serve as a core scaffold for building a virtual library of analogs for screening against targets of interest. The bromine atom at the 7-position and the tert-butyl group at the 2-position can be systematically modified in silico to explore the structure-activity relationship (SAR) and identify key interactions with the target's binding site.

Once a "hit" compound is identified through virtual screening or high-throughput screening, the process of lead optimization begins. nih.gov This involves the iterative design, synthesis, and testing of analogs of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. Computational chemistry plays a crucial role in this phase. For instance, molecular docking and molecular dynamics simulations can provide insights into the binding mode of the lead compound and guide the design of new analogs with improved interactions with the target. nih.govnih.gov The quinazolin-4-one core of this compound has been the subject of such optimization efforts in the development of inhibitors for various targets, including bromodomains and proteases. nih.govnih.gov

Vii. Metabolic Fate and Stability in Preclinical Contexts

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental in early drug development to predict the in vivo behavior of a new chemical entity. nuvisan.com These studies measure the rate at which a compound is broken down by metabolic enzymes, typically in subcellular fractions like liver microsomes or in cellular systems like hepatocytes. nuvisan.com The primary outputs of these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint), which are crucial for forecasting in vivo pharmacokinetic parameters such as hepatic clearance, bioavailability, and in vivo half-life. if-pan.krakow.pl

Microsomal stability assays are a common first step in assessing metabolic clearance. Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. nih.gov In these experiments, the test compound is incubated with liver microsomes from various species (e.g., human, rat, mouse, dog) to assess its rate of disappearance over time. nuvisan.com

This cross-species comparison is vital, as metabolic rates can differ significantly, impacting the choice of animal models for further preclinical testing. uj.edu.pl A compound that is rapidly metabolized will have a short half-life and high intrinsic clearance, suggesting it may be quickly eliminated in the body, potentially leading to low oral bioavailability due to first-pass metabolism. youtube.com Conversely, a highly stable compound will exhibit a long half-life and low clearance.

The table below illustrates a hypothetical summary of results from a typical microsomal stability assay for a quinazolinone-based compound.

Table 1: Illustrative Microsomal Stability Data This table presents a hypothetical data set for illustrative purposes to show how results are typically displayed.

Species In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein) Predicted In Vivo Hepatic Clearance
Human 45 15.4 Low to Intermediate
Rat 20 34.7 Intermediate to High
Dog 65 10.7 Low

Phase I metabolism involves the introduction or unmasking of functional groups (e.g., -OH, -NH₂, -SH) on a parent drug molecule, generally making it more polar. youtube.comnih.gov This process is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing monooxygenases located mainly in the liver. nih.govmdpi.com Key reactions catalyzed by CYPs include oxidation, reduction, and hydrolysis, with oxidation being the most common. nih.gov

Identifying which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) are responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions. mdpi.com This is often investigated using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for each major isoform in human liver microsomes. doi.org For a molecule like 7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one, likely sites for Phase I oxidation would include the tert-butyl group or the quinazolinone ring system.

Table 2: Major Human Cytochrome P450 Enzymes and Their Functions

Enzyme Common Substrates/Functions Typical Phase I Reaction
CYP3A4/5 Metabolizes approximately 50% of clinical drugs Oxidation, Hydroxylation
CYP2D6 Metabolizes many CNS and cardiovascular drugs Hydroxylation, O-demethylation
CYP2C9 Metabolizes NSAIDs, warfarin Hydroxylation
CYP2C19 Metabolizes proton pump inhibitors, clopidogrel Hydroxylation, N-dealkylation

Phase II metabolism consists of conjugation reactions, where an endogenous molecule is attached to the functional group of a drug or its Phase I metabolite. upol.cz This process significantly increases the compound's water solubility, facilitating its excretion via urine or bile. upol.cz The most important Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). upol.cz

UGT enzymes transfer glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a nucleophilic atom (typically oxygen, nitrogen, or sulfur) on the substrate. upol.cz These reactions often follow Phase I metabolism, as the hydroxyl groups introduced by CYP enzymes serve as ideal attachment points for glucuronidation. youtube.com

Identification of Major Metabolites in Preclinical Systems

The identification of major metabolites is accomplished by incubating the parent compound with liver microsomes or hepatocytes and analyzing the resulting mixture using high-resolution mass spectrometry (HRMS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com

For this compound, metabolic transformations would likely occur at several positions. The tert-butyl group is a common site for hydroxylation, a classic Phase I reaction, which could lead to the formation of a primary alcohol metabolite. The aromatic quinazolinone core could also undergo hydroxylation. Following this initial oxidative step, the newly formed hydroxyl group would be a prime candidate for Phase II glucuronidation.

Table 3: Plausible Metabolic Pathways for this compound This table outlines scientifically plausible, though hypothetical, metabolic transformations based on the compound's structure.

Metabolic Phase Reaction Type Potential Site of Metabolism Resulting Functional Group
Phase I Hydroxylation tert-butyl group Hydroxyl (-OH)
Phase I Aromatic Hydroxylation Quinazolinone ring Phenolic Hydroxyl (-OH)

Implications for Preclinical Pharmacokinetics

The data gathered from in vitro metabolic studies have direct and significant implications for predicting a compound's preclinical pharmacokinetics.

Hepatic Clearance and Bioavailability : A high in vitro intrinsic clearance (CLint) in liver microsomes generally predicts that the compound will have a high hepatic clearance in vivo. if-pan.krakow.pl This can lead to poor oral bioavailability (%F) due to extensive first-pass metabolism in the liver. nuvisan.comyoutube.com Conversely, a compound with high metabolic stability (low CLint) is more likely to have low hepatic clearance and higher bioavailability.

Drug-Drug Interactions (DDIs) : Identifying the primary CYP enzymes responsible for metabolism is critical for forecasting potential DDIs. If a compound is metabolized mainly by a single CYP isoform, co-administration with another drug that inhibits or induces that same enzyme could lead to significant changes in drug exposure and potential toxicity or loss of efficacy. mdpi.com

Viii. Future Directions and Research Perspectives

Development of Targeted Quinazolinone Libraries

A key strategy in modern drug discovery is the creation of focused libraries of compounds around a central, biologically active scaffold. nih.gov By systematically modifying the structure of 7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one, researchers can develop a targeted library to comprehensively explore the structure-activity relationship (SAR). This involves introducing a variety of substituents at different positions on the quinazolinone core to optimize potency, selectivity, and pharmacokinetic properties. The goal is to identify derivatives with enhanced activity against specific biological targets. nih.gov

Potential modifications could include replacing the bromine atom at the C7 position, altering the tert-butyl group at C2, and substituting the hydrogen at the N1 position. These modifications can probe interactions with target proteins and modulate the compound's physicochemical properties.

Table 1: Potential Structural Modifications for a Targeted this compound Library

Position for Modification Rationale for Modification Potential Substituents
C7-Bromo Explore interactions in the binding pocket; modulate electronics and lipophilicity. Aryl groups, heteroaryls, alkynes, cyano groups
C2-tert-butyl Investigate steric tolerance and hydrophobic interactions. Cyclohexyl, phenyl, smaller alkyl groups, substituted aromatic rings
N1-H Modulate hydrogen bonding capacity and metabolic stability. Alkyl chains, benzyl (B1604629) groups, acyl groups

| C6 Position | Introduce new functional groups for additional target interactions. | Amino groups, nitro groups, small alkyl chains |

Exploration of Novel Pharmacological Targets

Derivatives of the quinazolinone and dihydroquinazolinone core have demonstrated activity against a wide range of pharmacological targets. nih.gov While the specific biological profile of this compound is not extensively defined, its scaffold suggests potential for interaction with various enzymes and receptors implicated in disease. Future research should focus on screening this compound and its derivatives against a diverse panel of targets to uncover novel therapeutic applications.

Phenotypic screening, which assesses a compound's effect on cell behavior without a preconceived target, offers a powerful method to identify novel mechanisms of action. nih.gov Targets successfully modulated by other quinazolinone-based compounds present logical starting points for investigation.

Table 2: Examples of Novel Pharmacological Targets for Quinazolinone Scaffolds

Target Class Specific Example Therapeutic Area Rationale for Exploration
Enzymes Nicotinamide Phosphoribosyltransferase (Nampt) nih.gov Oncology Nampt is a key enzyme in NAD+ biosynthesis, and its inhibition is a validated anti-cancer strategy.
SARS-CoV-2 Main Protease (Mpro) nih.gov Infectious Disease Mpro is essential for viral replication, making it a prime target for antiviral drugs.
Butyrylcholinesterase (BChE) nih.gov Neurodegenerative Disease Inhibition of BChE is a therapeutic strategy for managing symptoms of Alzheimer's disease.

| Structural Proteins | Tubulin nih.gov | Oncology | Disruption of tubulin polymerization prevents cell division and is a mechanism for many cytotoxic cancer drugs. |

Advanced Synthetic Methodologies for Complex Derivatives

The synthesis of diverse and complex derivatives is crucial for optimizing lead compounds. While classical methods for quinazolinone synthesis, such as the cyclocondensation of an anthranilamide with an aldehyde, are well-established, they can be limited by harsh conditions and the use of toxic reagents. nih.govrsc.org Future work should leverage modern, advanced synthetic methodologies to build upon the this compound scaffold.

These advanced methods offer greater efficiency, versatility, and access to novel chemical space. Green chemistry approaches are also being increasingly explored to create more sustainable synthetic routes. rsc.org For instance, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) can be employed at the C7-bromo position to introduce a wide array of complex substituents. Furthermore, metal-free oxidative reactions provide an alternative pathway for constructing the quinazolinone core from readily available materials. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are transforming the drug discovery process by accelerating timelines and reducing costs. nih.govresearchgate.net These computational tools can be powerfully applied to the development of derivatives of this compound. AI/ML algorithms can analyze vast datasets to build predictive models for various properties, including biological activity, toxicity, and pharmacokinetics (ADME/T). nih.gov

De novo drug design uses generative AI models to create novel molecular structures with desired properties from scratch. nih.gov Geometric deep learning models, such as EquiBind, can predict the binding pose of a ligand to a protein target with significantly greater speed than traditional docking methods, enabling rapid virtual screening of large compound libraries. mit.edu

Table 3: AI/ML Applications in the Drug Design Cascade for Quinazolinone Derivatives

Stage AI/ML Application Potential Impact
Hit Identification Virtual Screening & Docking mit.edu Rapidly screen virtual libraries of derivatives to identify promising binders for a specific target.
Lead Optimization Predictive ADME/T Modeling nih.gov Forecast properties like solubility, metabolism, and toxicity to prioritize compounds for synthesis.
Quantitative Structure-Activity Relationship (QSAR) Modeling Elucidate the relationship between chemical structure and biological activity to guide rational design.

| De Novo Design | Generative Models nih.gov | Design entirely new molecules based on the quinazolinone scaffold with optimized multi-parameter profiles. |

Design of Multi-Target Directed Ligands

Complex multifactorial diseases, such as Alzheimer's and certain cancers, often involve multiple pathological pathways. The traditional "one-target, one-drug" approach has shown limited efficacy for these conditions. An emerging paradigm is the design of Multi-Target Directed Ligands (MTDLs)—single molecules engineered to interact with two or more distinct biological targets. nih.govnih.gov

The this compound scaffold is an excellent candidate for MTDL design. By conjugating it with other known pharmacophores, it may be possible to create hybrid molecules with a synergistic therapeutic effect. For example, a derivative could be designed to inhibit an enzyme like butyrylcholinesterase while also possessing antioxidant or metal-chelating properties to combat oxidative stress, a common feature in neurodegenerative diseases. nih.gov

Preclinical Development Strategies for Promising Candidates

Once a promising derivative of this compound is identified through the aforementioned strategies, it must undergo a rigorous preclinical development program. This phase is critical for evaluating the compound's safety and efficacy before it can be considered for human clinical trials. The process involves a series of standardized in vitro and in vivo studies.

The initial steps involve confirming the compound's on-target activity and selectivity. This is followed by cellular assays to determine its efficacy in a more complex biological system, such as cytotoxicity screening against various cancer cell lines. nih.gov Successful candidates then advance to in vivo studies using animal models of the target disease to assess efficacy, pharmacokinetics, and preliminary safety.

Table 4: Key Stages in the Preclinical Development of a Quinazolinone-Based Candidate

Stage Key Activities Objective
Lead Optimization Medicinal chemistry efforts to improve potency, selectivity, and DMPK properties. To generate a candidate with a drug-like profile.
In Vitro Pharmacology Target engagement assays, cell-based functional assays, cytotoxicity panels. nih.gov To confirm the mechanism of action and evaluate cellular efficacy and selectivity.
Pharmacokinetics (DMPK) In vitro metabolism studies (e.g., microsomes, hepatocytes); in vivo studies in animals. To understand the absorption, distribution, metabolism, and excretion profile of the compound.
In Vivo Efficacy Testing in relevant animal models of the target disease. To demonstrate therapeutic proof-of-concept in a living organism.
Safety & Toxicology Dose-range finding studies, acute and chronic toxicity studies in animals. To identify potential toxicities and establish a safe dose range for first-in-human studies.

| Formulation Development | Developing a stable and bioavailable dosage form for clinical administration. | To ensure consistent delivery of the drug. |

Table 5: List of Chemical Compounds

Compound Name
This compound
4-[(7-Bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methylprop-2-ynylamino]-N-(3-pyridylmethyl)benzamide
Paclitaxel
2-Styrylquinazolin-4(3H)-one
2-(4-Hydroxystyryl)quinazolin-4(3H)-one
2-(2-Methoxystyryl)quinazolin-4(3H)-one
2-(3-Methoxystyryl)quinazolin-4(3H)-one
2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one
Nocodazole
2-Aminobenzamide (B116534)
Benzaldehyde
Baicalein
Cisplatin
Erlotinib
Doxorubicin
tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate
Ibrutinib
7-Aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one, and how can reaction efficiency be improved?

  • Methodological Answer : A common approach involves microwave-assisted condensation of substituted benzamides with aldehydes. For example, microwave irradiation (100°C, 1 hour) in DMSO solvent facilitates rapid cyclization, as demonstrated in the synthesis of analogous brominated quinazolinones . Post-reaction purification via flash column chromatography (20–30% ethyl acetate in hexane) ensures high purity. Optimizing stoichiometry (e.g., 1.5 equivalents of aldehyde) and solvent polarity can enhance yields .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should they be implemented?

  • Methodological Answer :

  • 1H NMR : Dissolve the compound in DMSO-d₆ and analyze at 400 MHz. Key peaks include aromatic protons (δ 7.1–8.4 ppm) and tert-butyl protons (singlet at δ 1.2–1.5 ppm) .
  • LC-MS : Use electrospray ionization (ESI+) to confirm molecular weight. Expect [M+H]⁺ peaks with isotopic patterns indicative of bromine (e.g., m/z 331/333) .
  • TLC : Monitor reaction progress using ethyl acetate/hexane (1:1) as the mobile phase .

Q. What safety precautions are essential during synthesis and handling?

  • Methodological Answer : Follow protocols for halogenated compounds:

  • Use fume hoods to avoid inhalation of bromine vapors.
  • Wear nitrile gloves and safety goggles during handling.
  • Store in airtight containers away from light to prevent decomposition .

Advanced Research Questions

Q. How can conflicting biological activity data between quinazolinone derivatives be systematically analyzed?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects. For instance, tert-butyl groups may enhance lipophilicity and CNS penetration, while bromine atoms influence electrophilic reactivity .
  • Data Normalization : Account for variations in assay conditions (e.g., cell lines, concentration ranges). Replicate experiments under standardized protocols to isolate structural contributions .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine NMR with X-ray crystallography (if crystals are obtainable) for unambiguous confirmation. For example, single-crystal X-ray studies resolved bond angles and torsion effects in a brominated thiazole analog .
  • Isotopic Labeling : Use deuterated analogs to assign ambiguous proton signals in crowded spectral regions .

Q. How can steric effects of the tert-butyl group influence reaction pathways in multi-step syntheses?

  • Methodological Answer :

  • Protecting Groups : Introduce tert-butyl early to shield reactive sites. For example, tert-butyl groups in quinazolinones resist nucleophilic attack under acidic conditions, enabling selective functionalization at the bromine position .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize bulky intermediates and reduce steric hindrance during cyclization .

Key Challenges and Recommendations

  • Data Gaps : Some analogs lack full physical property data (e.g., melting points, solubility) . Researchers should prioritize differential scanning calorimetry (DSC) and HPLC-based purity assessments.
  • Contradictory Biological Results : Variations in assay methods (e.g., Bhat et al. vs Jatav et al.) highlight the need for standardized bioactivity protocols .

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